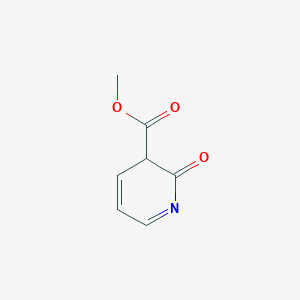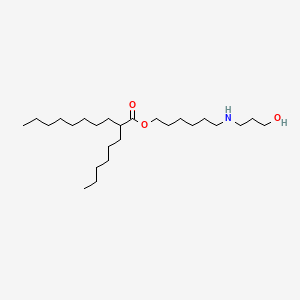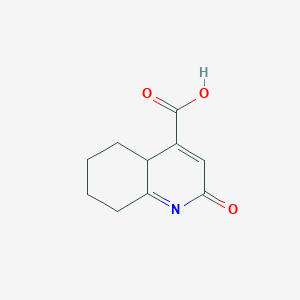
Fak-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fak-IN-20 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anticancer activity by targeting FAK, making it a promising candidate for cancer therapy .
Métodos De Preparación
The preparation of Fak-IN-20 involves several synthetic routes and reaction conditions. One common method includes the use of 2,4-diarylaminopyrimidine derivatives bearing a sulfonamide moiety. The synthesis typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired compound . Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yield and purity.
Análisis De Reacciones Químicas
Fak-IN-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Fak-IN-20 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of FAK in various chemical processes.
Biology: this compound is employed in biological research to investigate the mechanisms of cell adhesion, migration, and survival.
Medicine: this compound has shown potential in cancer therapy by inhibiting FAK, which is overexpressed in many types of cancer.
Mecanismo De Acción
Fak-IN-20 exerts its effects by inhibiting the activity of focal adhesion kinase. FAK is involved in various signaling pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation, migration, and invasion .
Comparación Con Compuestos Similares
Fak-IN-20 is unique compared to other FAK inhibitors due to its high potency and specificity. Similar compounds include:
GSK-2256098: Another FAK inhibitor with anticancer activity, but with different potency and selectivity profiles.
PF-573228: A FAK inhibitor that also targets other kinases, making it less specific than this compound.
TAE226: A dual inhibitor of FAK and insulin-like growth factor-1 receptor, used in cancer research
This compound stands out due to its ability to arrest the cell cycle in the G2/M phase and induce apoptosis by generating reactive oxygen species .
Propiedades
Fórmula molecular |
C27H34ClN7O5S |
|---|---|
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
2-[[5-chloro-2-[4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethylsulfonylamino]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+ |
Clave InChI |
XRDCURCMOBUNGQ-HDICACEKSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
SMILES canónico |
CC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)


![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)


![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)



![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
